(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride
Overview
Description
Synthesis Analysis
The synthesis of related ruthenium(II) carbonyl chloride complexes involves transmetallation from corresponding silver carbene complexes, characterized by NMR, IR spectroscopy, and elemental analysis. Such processes highlight the versatility and reactivity of N-heterocyclic carbene (NHC) ligands in forming stable ruthenium complexes, suggesting that the synthesis of the specific ruthenium(VI) chloride compound would similarly involve strategic ligand design and metal-ligand coordination strategies to achieve the desired complex (Yong Cheng et al., 2009).
Molecular Structure Analysis
The molecular structures of ruthenium complexes with NHC ligands have been determined through X-ray diffraction, revealing diverse coordination geometries and bonding interactions, including unique Cl-Ccarbene bonding interactions. These findings underscore the significance of NHC ligands in stabilizing ruthenium complexes and suggest that the molecular structure of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride would exhibit similar coordination complexity (C. D. Abernethy et al., 2003).
Chemical Reactions and Properties
Ruthenium complexes with NHC ligands have demonstrated catalytic activities in hydrogen transfer reactions and olefin metathesis, indicating the potential of the specific compound in facilitating similar chemical transformations. The presence of NHC ligands in these complexes significantly impacts their reactivity, efficiency, and selectivity in catalysis (Yannick P. Borguet et al., 2013).
Scientific Research Applications
Antimicrobial Studies on Gold(I) Complexes : This study involves gold(I) complexes synthesized using 1,3-dimesitylimidazolidin-2-ylidene, showing significant antibacterial properties against various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus (Özdemir et al., 2004).
Reactivity in Ring Closing Metathesis Reactions : This research describes the synthesis of new ruthenium-based complexes with 1,3-dimesitylimidazolidin-2-ylidene ligands. These complexes showed enhanced reactivity in ring-closing metathesis reactions, a key process in organic synthesis (Merino et al., 2012).
Metathesis Reactions of Sulfur-Containing Compounds : A study using 1,3-dimesitylimidazol-2-ylidene ruthenium benzylidene catalyst for ring-closing metathesis reactions of various sulfur-containing compounds. This demonstrates the versatility of the catalyst in organic synthesis (Spagnol et al., 2002).
Synthesis and Activity of Ruthenium-Based Olefin Metathesis Catalysts : This paper discusses the synthesis of a family of 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene-substituted ruthenium-based complexes. These complexes showed increased activity in ring-closing metathesis at elevated temperatures, highlighting their potential in high-temperature applications (Scholl et al., 1999).
Stability of N-Heterocyclic Carbene Complexes : A study on the reaction of 1,3-dimesitylimidazol-2-ylidene with trichloro-oxo-vanadium(V) revealed new bonding interactions. This finding contributes to understanding the stability of metal complexes in high oxidation states (Abernethy et al., 2003).
Direct and Transfer Hydrogenation of Ketones and Imines : This research utilized the dihydride ruthenium N-heterocyclic carbene complex with 1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene for hydrogenation and transfer hydrogenation of ketones and imines, showing its efficacy in organic synthesis (Burling et al., 2005).
properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFJAPZDXQHSM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38Cl2N2ORu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471982 | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride | |
CAS RN |
301224-40-8 | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC]-, (SP-5-41) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOVEYDA GRUBBS 2ND GENERATION CATALYST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT5355ZK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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